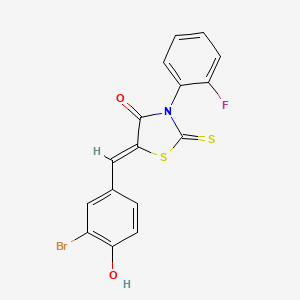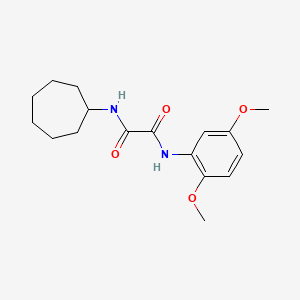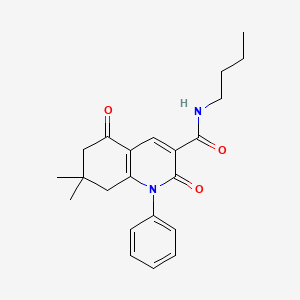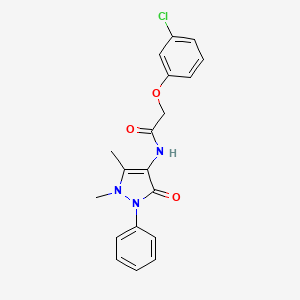![molecular formula C21H17N3O2 B5089675 3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol](/img/structure/B5089675.png)
3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It was first synthesized in 1994 by scientists at Pfizer, who were searching for new compounds that could inhibit EGFR and potentially be used as cancer therapeutics. Since then, AG-1478 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用机制
3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol binds to the ATP-binding site of EGFR and prevents the receptor from undergoing autophosphorylation, which is necessary for downstream signaling. By inhibiting EGFR signaling, 3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol blocks the activation of various signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase (PI3K) pathways. This results in a decrease in cell proliferation, migration, and invasion, as well as increased apoptosis.
Biochemical and Physiological Effects:
3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been shown to have a number of biochemical and physiological effects. In addition to inhibiting EGFR signaling, it has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate immune response. 3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of 3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol is its specificity for EGFR. Unlike other EGFR inhibitors, 3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol does not inhibit other receptor tyrosine kinases, making it a useful tool for studying the specific role of EGFR in cellular processes. However, one limitation of 3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol is its relatively low potency compared to other EGFR inhibitors. This may make it less suitable for certain experiments where high potency is required.
未来方向
There are a number of future directions for research involving 3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol. One area of interest is the development of more potent EGFR inhibitors based on the structure of 3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol. Another area of interest is the investigation of the role of EGFR in various disease states, including cancer, neurodegenerative diseases, and autoimmune disorders. Additionally, 3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol may have potential applications in the development of novel therapeutics for these diseases. Overall, 3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol is a valuable tool for studying the role of EGFR in various cellular processes and has potential applications in scientific research and drug development.
合成方法
3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-methoxyaniline with phthalic anhydride to form the intermediate phthalimide. The phthalimide is then reduced to the corresponding amine, which is subsequently reacted with 4-(4-chlorobenzyl)phthalazin-1-one to form the final product, 3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol. The synthesis of 3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol is a complex process that requires careful attention to detail and purification techniques to ensure high purity of the final product.
科学研究应用
3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been used extensively in scientific research as a tool to study the role of EGFR in various cellular processes. It has been shown to inhibit EGFR signaling in a dose-dependent manner, leading to a decrease in cell proliferation, migration, and invasion. 3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been used in a wide range of studies, including cancer research, neuroscience, and developmental biology. It has also been used to investigate the role of EGFR in wound healing, angiogenesis, and immune response.
属性
IUPAC Name |
3-[[4-(4-methoxyphenyl)phthalazin-1-yl]amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-26-17-11-9-14(10-12-17)20-18-7-2-3-8-19(18)21(24-23-20)22-15-5-4-6-16(25)13-15/h2-13,25H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDYHJSHESQKEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5089596.png)

![1-acetyl-N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-4-piperidinecarboxamide](/img/structure/B5089616.png)
![1-(3-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5089624.png)

![N-{4-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5089650.png)
![1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5089658.png)
![2-(2,4-dinitrophenyl)-N-[2-(phenylethynyl)phenyl]acetamide](/img/structure/B5089661.png)
![10-acetyl-11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5089668.png)
![ethyl 4-[(N-(4-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoate](/img/structure/B5089673.png)

![2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone dihydrobromide](/img/structure/B5089680.png)

